molecular formula C18H8Cl2N4O2S B10881251 3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one

3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one

Cat. No.: B10881251
M. Wt: 415.3 g/mol
InChI Key: QHBWJOKNZAZFPG-UHFFFAOYSA-N
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Description

3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one is a complex heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one typically involves the reaction of 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles with ω-chloro-2,4-dichlorophenyl-2-ethano . The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like carbonic anhydrase and cholinesterase, which are involved in various physiological processes . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C18H8Cl2N4O2S

Molecular Weight

415.3 g/mol

IUPAC Name

3-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]chromen-2-one

InChI

InChI=1S/C18H8Cl2N4O2S/c19-10-5-6-11(13(20)8-10)15-21-22-18-24(15)23-16(27-18)12-7-9-3-1-2-4-14(9)26-17(12)25/h1-8H

InChI Key

QHBWJOKNZAZFPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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